

# Quantifying Verapamil in human plasma using (±)-Verapamil-d3 HCl

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## Compound of Interest

Compound Name: (±)-Verapamil-d3 (hydrochloride)

Cat. No.: B1163281

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Application Note: High-Sensitivity Quantification of Verapamil in Human Plasma by LC-MS/MS Using (±)-Verapamil-d3 HCl as Internal Standard

## Executive Summary

This application note details a robust, validated protocol for the bioanalysis of Verapamil in human plasma. Designed for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) environments, this method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with (±)-Verapamil-d3 HCl as a Stable Isotope-Labeled Internal Standard (SIL-IS).

Key Advantages of this Protocol:

- Precision: Uses Deuterated-IS to correct for matrix effects and ionization suppression.
- Cleanliness: Employs Liquid-Liquid Extraction (LLE) to minimize phospholipid carryover, superior to protein precipitation.
- Compliance: Aligned with FDA Bioanalytical Method Validation (2018) guidelines.

## Introduction & Scientific Rationale

Verapamil is a phenylalkylamine calcium channel blocker widely used for hypertension and arrhythmias.[1] It is a substrate for P-glycoprotein (P-gp) and undergoes extensive first-pass metabolism (norverapamil). Accurate quantification requires a method that can distinguish the parent drug from metabolites and endogenous interferences.

Why (±)-Verapamil-d3 HCl? In LC-MS/MS, "matrix effects" (ion suppression/enhancement) caused by co-eluting plasma phospholipids can compromise data integrity.

- Mechanism: Verapamil-d3 co-elutes with the analyte but is mass-resolved by the mass spectrometer. Any ionization suppression affecting Verapamil affects the d3-IS to the exact same extent.
- Result: The ratio of Analyte/IS remains constant, ensuring accurate quantification even in "dirty" samples.

## Materials & Reagents

Component	Specification	Role
Analyte	Verapamil HCl (CAS: 152-11-4)	Target Compound
Internal Standard	(±)-Verapamil-d3 HCl (CAS: 152561-91-6)	Correction Reference
Matrix	Drug-free Human Plasma (K2EDTA)	Biological Blank
Extraction Solvent	Methyl tert-butyl ether (MTBE) or Ethyl Acetate	Organic Phase
Buffer	0.1 M Borate Buffer (pH 9.0 - 10.0)	Basification Agent
Mobile Phase	Acetonitrile (LC-MS Grade), Formic Acid	Eluent

## Experimental Workflow

### Stock Solution Preparation[2]

- Master Stock (Verapamil): Dissolve 10 mg Verapamil HCl in 10 mL Methanol (1.0 mg/mL).
- IS Stock (Verapamil-d3): Dissolve 1 mg Verapamil-d3 HCl in 10 mL Methanol (100 µg/mL).
- Working IS Solution: Dilute IS Stock to 50 ng/mL in 50:50 Methanol:Water.

## Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: Verapamil is a basic drug (pKa ~8.9). To extract it into an organic solvent, we must suppress ionization by raising the pH.

- Aliquot: Transfer 200 µL of human plasma into a 2.0 mL polypropylene tube.
- IS Addition: Add 50 µL of Working IS Solution (Verapamil-d3). Vortex gently.
- Basification: Add 200 µL of 0.1 M Borate Buffer (pH 9.5). Vortex 10 sec.
  - Critical Step: High pH ensures Verapamil is uncharged (neutral) and lipophilic.
- Extraction: Add 1.5 mL MTBE (Methyl tert-butyl ether).
- Agitation: Shake/Vortex vigorously for 10 minutes.
- Phase Separation: Centrifuge at 4,000 rpm for 10 min at 4°C.
- Transfer: Transfer the upper organic layer (supernatant) to a clean glass tube.
  - Caution: Do not disturb the aqueous/protein pellet interface.
- Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitution: Dissolve residue in 200 µL Mobile Phase (0.1% Formic Acid in Water/ACN 50:50). Vortex and transfer to LC vial.

## LC-MS/MS Conditions

Chromatography (LC):

- System: UHPLC (e.g., Waters ACQUITY or Shimadzu Nexera).

- Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 μm).
- Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.4 mL/min.<sup>[2][3]</sup>
- Gradient:
  - 0.0 min: 10% B
  - 0.5 min: 10% B
  - 2.5 min: 90% B
  - 3.0 min: 90% B
  - 3.1 min: 10% B (Re-equilibration)

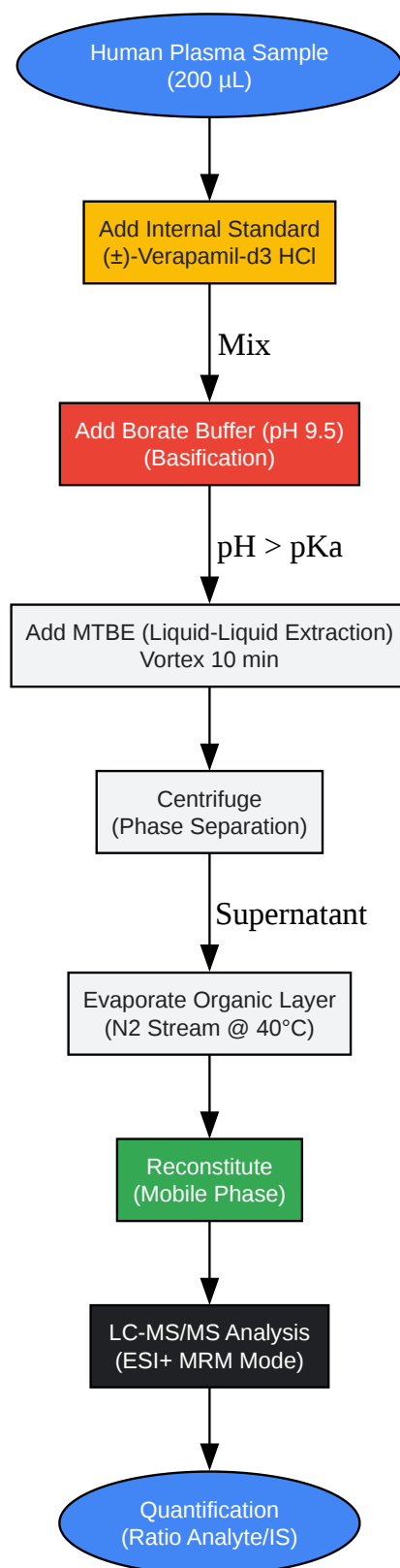
### Mass Spectrometry (MS):

- Source: Electrospray Ionization (ESI), Positive Mode (+).<sup>[1][4]</sup>
- Scan Mode: Multiple Reaction Monitoring (MRM).<sup>[1][4][5]</sup>

Compound	Precursor Ion (Q1)	Product Ion (Q3)	Role	Collision Energy (eV)
Verapamil	455.3 ( )	165.1	Quantifier	~25-30
Verapamil	455.3	303.2	Qualifier	~20
Verapamil-d3	458.3 ( )	165.1	IS Quantifier	~25-30

Note on Transitions: The 165.1 fragment (3,4-dimethoxyphenethyl cation) is common to both. The specificity comes from the parent mass separation (455 vs 458) in Q1.

## Visualized Workflow (DOT Diagram)



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Figure 1: Step-by-step Liquid-Liquid Extraction (LLE) workflow for Verapamil quantification.

## Method Validation (FDA Guidance 2018)

To ensure scientific integrity, the method must be validated against the following criteria:

- **Selectivity:** Analyze 6 blank plasma lots. Ensure no interference at retention times of Verapamil (RT ~2.1 min) or Verapamil-d3.
- **Linearity:** Typical range: 1.0 ng/mL to 500 ng/mL. Correlation coefficient ( ) should be > 0.99.
- **Accuracy & Precision:**
  - Intra-day: CV < 15%.<sup>[3]</sup>
  - Inter-day: CV < 15% (20% at LLOQ).
- **Matrix Effect (ME):**
  - The IS (Verapamil-d3) should normalize this value close to 100% relative to the analyte.

## Expert Troubleshooting & Insights

- **Issue: Carryover.**
  - **Cause:** Verapamil is lipophilic and basic; it sticks to injector needles and valve seals.
  - **Solution:** Use a strong needle wash (e.g., Methanol:Acetonitrile:Isopropanol:Water + 0.1% Formic Acid).
- **Issue: Low Recovery.**
  - **Cause:** Incorrect pH during extraction.
  - **Fix:** Ensure the plasma pH is > 9.0 before adding MTBE. If pH is < 8.0, Verapamil remains ionized ( ) and stays in the water phase.

- Issue: IS Interference.
  - Cause: "Cross-talk" if the IS contains unlabeled impurities (d0).
  - Fix: Use high-purity Verapamil-d3 (isotopic purity > 99%). Ensure the Q1 isolation window is not too wide.

## References

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